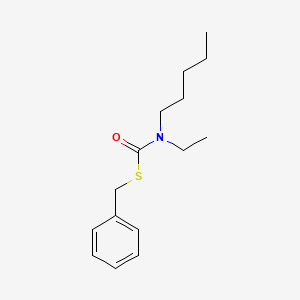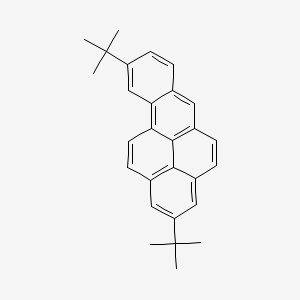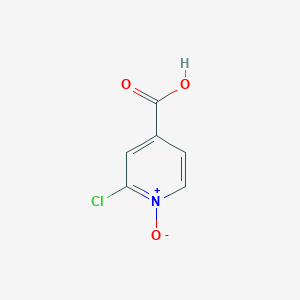
2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The presence of a chlorine atom and an oxo group in the structure of this compound makes it a unique derivative of pyridinecarboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorination of pyridine-4-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired chlorinated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom in substitution reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the oxidation state of the oxo group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce higher oxidation state compounds .
Scientific Research Applications
2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Additionally, it can interact with various cellular pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridinecarboxylic acid structure but lacks the chlorine and oxo groups.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Another isomer of pyridinecarboxylic acid with different substitution patterns.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to 2-Chloro-1-oxo-1lambda~5~-pyridine-4-carboxylic acid but without the chlorine and oxo groups.
Uniqueness
The presence of the chlorine atom and oxo group in this compound distinguishes it from other pyridinecarboxylic acids. These functional groups confer unique reactivity and binding properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
83662-89-9 |
|---|---|
Molecular Formula |
C6H4ClNO3 |
Molecular Weight |
173.55 g/mol |
IUPAC Name |
2-chloro-1-oxidopyridin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-4(6(9)10)1-2-8(5)11/h1-3H,(H,9,10) |
InChI Key |
DTWCIKQUYUWTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C(C=C1C(=O)O)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
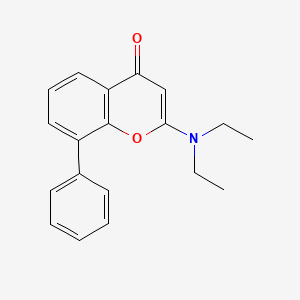

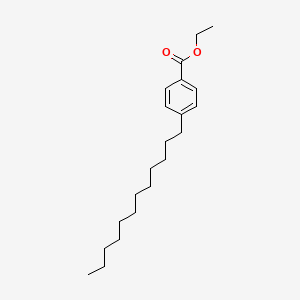

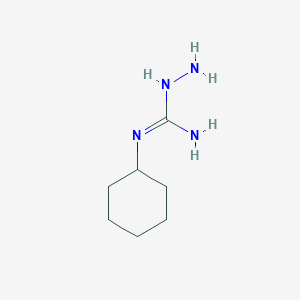
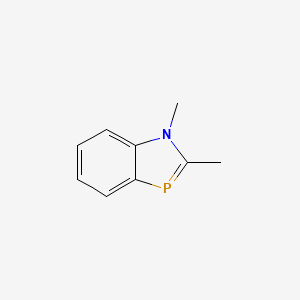
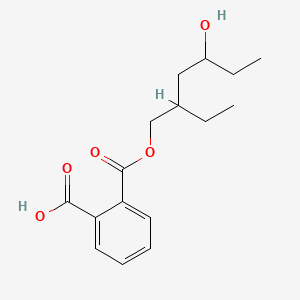
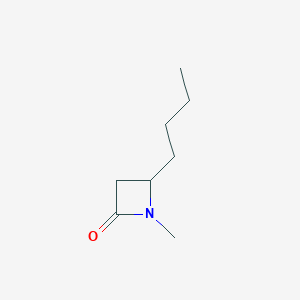
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

